molecular formula C13H15NO3S B2525163 N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide CAS No. 1421498-29-4

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2525163
CAS No.: 1421498-29-4
M. Wt: 265.33
InChI Key: LQCDCLMYCWNKBT-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring, a thiophene ring, and a carboxamide group. These structural elements are known for their significant biological and pharmacological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents are used under mild conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated thiophenes

Scientific Research Applications

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide is unique due to the combination of the furan and thiophene rings, which are known for their high reactivity and biological activity

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-7-12(18-8-9)13(16)14-5-4-10(15)11-3-2-6-17-11/h2-3,6-8,10,15H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCDCLMYCWNKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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